(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid is a cyclic compound belonging to the class of pyran derivatives. This compound features a six-membered ring containing one oxygen atom and is characterized by a carboxylic acid functional group. It has garnered interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and utility as an intermediate in synthetic pathways.
This compound can be classified under organic compounds, specifically as a carboxylic acid derivative of pyran. Pyrans are heterocyclic compounds that contain both carbon and oxygen in their ring structure. The specific stereochemistry of this compound, indicated by the (2R) designation, suggests that it has specific spatial arrangements that may influence its reactivity and interactions.
The synthesis of (2R)-3,6-dihydro-2H-pyran-2-carboxylic acid can be accomplished through several methods:
The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular formula for (2R)-3,6-dihydro-2H-pyran-2-carboxylic acid is , with a molecular weight of approximately 142.15 g/mol. The structure consists of a pyran ring with a carboxylic acid group at the 2-position.
The compound can be represented using various structural formulas, including:
InChI=1S/C7H10O3/c1-5(8)6-3-2-4-7(6)9/h5H,2-4H2,1H3,(H,8,9)
(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for (2R)-3,6-dihydro-2H-pyran-2-carboxylic acid primarily involves its interaction with biological systems:
Property | Value |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
Melting Point | Data not specified |
Boiling Point | Data not specified |
(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3